molecular formula C22H36N4O4 B12904594 trans-N,N'-((2,5-Dimethyl-1,4-piperazinediyl)dimethylene)bis(2-ethyl-2-methylsuccinimide) CAS No. 33001-95-5

trans-N,N'-((2,5-Dimethyl-1,4-piperazinediyl)dimethylene)bis(2-ethyl-2-methylsuccinimide)

Katalognummer: B12904594
CAS-Nummer: 33001-95-5
Molekulargewicht: 420.5 g/mol
InChI-Schlüssel: DCRVJDDDCGIYPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

trans-N,N’-((2,5-Dimethyl-1,4-piperazinediyl)dimethylene)bis(2-ethyl-2-methylsuccinimide): is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperazine ring substituted with dimethyl groups and linked to two succinimide moieties, which are further substituted with ethyl and methyl groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trans-N,N’-((2,5-Dimethyl-1,4-piperazinediyl)dimethylene)bis(2-ethyl-2-methylsuccinimide) typically involves multi-step organic reactions. The starting materials include 2,5-dimethylpiperazine and 2-ethyl-2-methylsuccinic anhydride. The reaction proceeds through nucleophilic substitution and condensation reactions under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for cost-effectiveness and environmental sustainability, often incorporating green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the succinimide moieties, converting them into corresponding amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Amines derived from the succinimide moieties.

    Substitution: Various substituted derivatives of the piperazine ring.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.

Biology: In biological research, it serves as a building block for designing molecules with potential therapeutic effects, such as enzyme inhibitors or receptor modulators.

Medicine: The compound’s derivatives are explored for their pharmacological activities, including anti-inflammatory and anticancer properties.

Industry: In the industrial sector, it is utilized in the synthesis of advanced materials, such as polymers and resins, with specific mechanical and thermal properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

Uniqueness: trans-N,N’-((2,5-Dimethyl-1,4-piperazinediyl)dimethylene)bis(2-ethyl-2-methylsuccinimide) is unique due to its combination of a piperazine ring and succinimide moieties, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Eigenschaften

33001-95-5

Molekularformel

C22H36N4O4

Molekulargewicht

420.5 g/mol

IUPAC-Name

3-ethyl-1-[[4-[(3-ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)methyl]-2,5-dimethylpiperazin-1-yl]methyl]-3-methylpyrrolidine-2,5-dione

InChI

InChI=1S/C22H36N4O4/c1-7-21(5)9-17(27)25(19(21)29)13-23-11-16(4)24(12-15(23)3)14-26-18(28)10-22(6,8-2)20(26)30/h15-16H,7-14H2,1-6H3

InChI-Schlüssel

DCRVJDDDCGIYPJ-UHFFFAOYSA-N

Kanonische SMILES

CCC1(CC(=O)N(C1=O)CN2CC(N(CC2C)CN3C(=O)CC(C3=O)(C)CC)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.